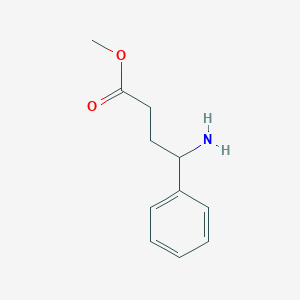

Methyl 4-amino-4-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-amino-4-phenylbutanoate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a derivative of γ-aminobutyric acid (GABA) and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-4-phenylbutanoate can be synthesized through the esterification of 4-amino-3-phenylbutanoic acid. One common method involves reacting 4-amino-3-phenylbutanoic acid hydrochloride with methanol in the presence of thionyl chloride. The reaction is typically carried out at a temperature range of 60-70°C for about 2 hours . The crystalline product is then filtered and purified .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines.

Scientific Research Applications

Methyl 4-amino-4-phenylbutanoate is widely used in scientific research due to its diverse applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to neurotransmitter functions and GABAergic systems.

Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-4-phenylbutanoate involves its interaction with GABA receptors in the central nervous system. By mimicking the structure of GABA, it can modulate neurotransmission and exert neuroprotective effects . The compound may also influence various molecular pathways involved in neuronal signaling and plasticity .

Comparison with Similar Compounds

Similar Compounds

Phenibut: A derivative of GABA with similar neuroprotective properties.

Baclofen: Another GABA derivative used as a muscle relaxant.

Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.

Uniqueness

Methyl 4-amino-4-phenylbutanoate is unique due to its specific ester structure, which may confer distinct pharmacokinetic properties compared to other GABA derivatives.

Biological Activity

Methyl 4-amino-4-phenylbutanoate (MAPB) is a synthetic compound with significant biological activity, particularly in the fields of neuropharmacology and antimicrobial research. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MAPB belongs to the phenethylamine family and has the molecular formula C11H15NO2. Its IUPAC name is this compound. The compound features a butanoate backbone with an amino group and a phenyl substituent, which contribute to its diverse biological activities.

GABA Modulation

MAPB acts as a gamma-aminobutyric acid (GABA) analog, enhancing inhibitory neurotransmission by modulating GABA receptors. This mechanism underlies its potential neuroprotective effects and anticonvulsant properties, making it a candidate for treating various neurological disorders such as epilepsy and anxiety disorders.

Antimicrobial Activity

Recent studies have indicated that MAPB may inhibit menaquinone biosynthesis pathways in Mycobacterium tuberculosis, suggesting its potential application in antimicrobial therapies. This property highlights its relevance in combating antibiotic-resistant bacterial strains.

Biological Activity Overview

| Activity Type | Effect/Mechanism | References |

|---|---|---|

| Neuropharmacology | Modulates GABA receptors, enhances inhibitory transmission | |

| Anticonvulsant | Potential treatment for epilepsy and anxiety disorders | |

| Antimicrobial | Inhibits Mycobacterium tuberculosis biosynthesis |

Case Studies and Research Findings

-

Neuroprotective Effects

A study demonstrated that MAPB significantly reduced seizure activity in animal models, indicating its potential as an anticonvulsant agent. The compound's ability to enhance GABAergic transmission was linked to improved neuronal survival under excitotoxic conditions. -

Antimicrobial Efficacy

In vitro experiments showed that MAPB effectively inhibited the growth of Mycobacterium tuberculosis by disrupting crucial metabolic pathways. This finding opens avenues for further research into its use as an adjunct therapy for tuberculosis. -

Comparative Studies

Comparative studies with structurally similar compounds revealed that MAPB exhibited superior neuroprotective properties compared to other amino acid derivatives such as Methyl 4-amino-3-phenylbutanoate. The unique structural features of MAPB contribute to its enhanced interaction with biological targets.

Synthesis and Applications

MAPB is typically synthesized through the esterification of 4-amino-4-phenylbutanoic acid with methanol. This process can be scaled up using high-performance liquid chromatography (HPLC) for purity assessment in industrial applications.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 4-amino-4-phenylbutanoate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 |

InChI Key |

RYSSAIDSNHUHBF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C1=CC=CC=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.